molecular formula C22H24N2O5 B5187824 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide

4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide

Cat. No. B5187824
M. Wt: 396.4 g/mol
InChI Key: KHSXEPOEKZVOSI-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide, also known as MMV, is a chemical compound with potential therapeutic applications in various fields. MMV is a synthetic compound that belongs to the class of benzamides and is structurally similar to other compounds such as sulpiride and tiapride. The compound has been studied for its potential use in treating various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has been shown to inhibit the activity of several enzymes that are involved in these pathways, including PI3K, AKT, and mTOR. By inhibiting these enzymes, 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide can effectively block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has also been studied for its potential use in treating neurological disorders. Studies have shown that 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation. 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide for lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and survival. However, one limitation of 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide is its complex synthesis, which can make it difficult and expensive to produce in large quantities for use in experiments.

Future Directions

There are several future directions for research on 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide. One area of research is the development of new synthetic methods for producing 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide and related compounds. This could lead to the development of more efficient and cost-effective methods for producing these compounds, which could make them more widely available for research and potential therapeutic applications.
Another area of research is the study of the mechanisms of action of 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide in cancer cells and other cell types. This could lead to a better understanding of how 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide works and how it can be used to develop new cancer treatments.
Finally, there is also potential for the development of new 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide-based therapies for the treatment of neurological disorders. Further research is needed to fully understand the neuroprotective effects of 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide and how it can be used to treat these disorders.
Conclusion:
In conclusion, 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide is a promising compound with potential therapeutic applications in various fields. Its potent anti-cancer activity and neuroprotective effects make it an ideal compound for further research and development. With continued research, 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide could potentially lead to the development of new treatments for cancer and neurological disorders.

Synthesis Methods

The synthesis of 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide is a complex process that involves several steps. The starting material for the synthesis is 4-methoxybenzoyl chloride, which is reacted with morpholine to form the corresponding morpholinyl derivative. This intermediate is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the desired product, 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide.

Scientific Research Applications

4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide is in the treatment of cancer. Studies have shown that 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 4-methoxy-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.

properties

IUPAC Name

4-methoxy-N-[(Z)-1-(4-methoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-18-7-3-16(4-8-18)15-20(22(26)24-11-13-29-14-12-24)23-21(25)17-5-9-19(28-2)10-6-17/h3-10,15H,11-14H2,1-2H3,(H,23,25)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSXEPOEKZVOSI-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)N2CCOCC2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)N2CCOCC2)\NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[(Z)-1-(4-methoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide

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